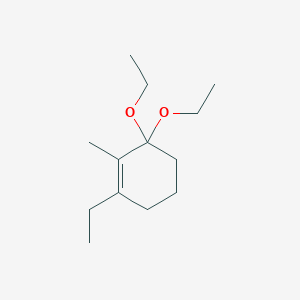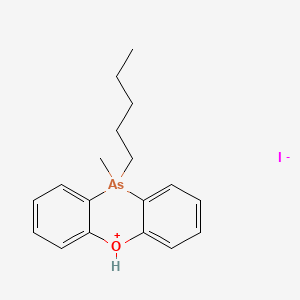![molecular formula C15H17N3 B14583569 1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- CAS No. 61022-73-9](/img/structure/B14583569.png)
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- is an organic compound with a complex structure It is a derivative of 1,2-benzenediamine, where one of the amino groups is substituted with a 4-(dimethylamino)phenylmethylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- typically involves the condensation of 1,2-benzenediamine with 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and reduce the formation of by-products.
化学反应分析
Types of Reactions
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, and quinone derivatives.
科学研究应用
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 1,2-benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved include electron transfer and coordination chemistry.
相似化合物的比较
Similar Compounds
1,2-Benzenediamine:
1,2-Benzenediamine, 4-methyl-: This compound has a methyl group instead of the dimethylamino group.
1,4-Benzenediamine, N,N-dimethyl-: A similar compound with the dimethylamino group on a different position of the benzene ring.
Uniqueness
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- is unique due to the presence of both the 1,2-benzenediamine core and the 4-(dimethylamino)phenylmethylene group. This combination imparts distinct chemical properties, such as enhanced electron-donating ability and increased reactivity in certain types of chemical reactions.
属性
CAS 编号 |
61022-73-9 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC 名称 |
2-[[4-(dimethylamino)phenyl]methylideneamino]aniline |
InChI |
InChI=1S/C15H17N3/c1-18(2)13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 |
InChI 键 |
ZAZVSQQJRHVEKB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)
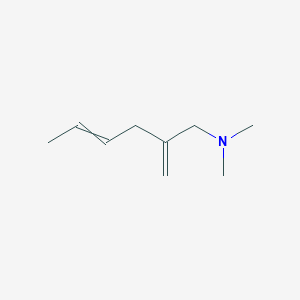

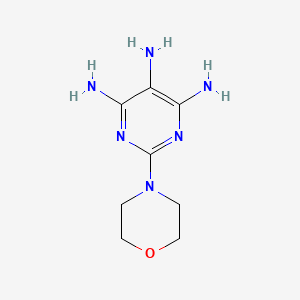
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
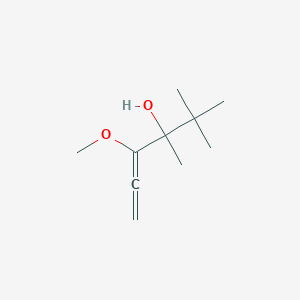
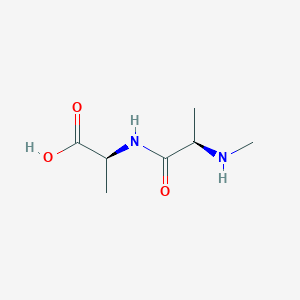
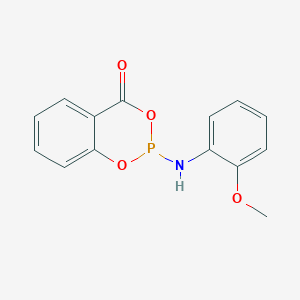

![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
